7-methoxy-2-methylisoquinolin-1(2H)-one

Catalog No.
S13465705
CAS No.
M.F
C11H11NO2
M. Wt
189.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-methoxy-2-methylisoquinolin-1(2H)-one

Product Name

7-methoxy-2-methylisoquinolin-1(2H)-one

IUPAC Name

7-methoxy-2-methylisoquinolin-1-one

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

InChI

InChI=1S/C11H11NO2/c1-12-6-5-8-3-4-9(14-2)7-10(8)11(12)13/h3-7H,1-2H3

InChI Key

ISWXMNPNJFBVKV-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C1=O)C=C(C=C2)OC

7-Methoxy-2-methylisoquinolin-1(2H)-one is a heterocyclic compound belonging to the isoquinoline family, characterized by a methoxy group at the seventh position and a methyl group at the second position of the isoquinoline ring. This compound has garnered attention due to its structural features, which contribute to its potential biological activities and applications in medicinal chemistry.

The chemical behavior of 7-methoxy-2-methylisoquinolin-1(2H)-one includes several types of reactions:

  • Oxidation: The compound can undergo oxidation to yield various quinoline derivatives, which may possess different pharmacological properties.
  • Reduction: Reduction reactions can convert 7-methoxy-2-methylisoquinolin-1(2H)-one into its corresponding dihydro derivatives, potentially altering its activity profile.
  • Substitution: The methoxy and methyl groups can be substituted with other functional groups, enhancing the compound's versatility in synthetic chemistry.

Common reagents for these reactions include potassium permanganate and chromium trioxide for oxidation, while sodium borohydride or lithium aluminum hydride are typically used for reduction. Substitution reactions may involve halogens or nucleophiles under appropriate conditions.

Research indicates that 7-methoxy-2-methylisoquinolin-1(2H)-one exhibits notable biological activities. It has been studied for its potential anticancer properties, particularly against various cancer cell lines. For instance, some studies suggest that derivatives of isoquinolinones can inhibit cell proliferation and induce apoptosis in cancer cells by disrupting cell cycle checkpoints .

Additionally, compounds with similar structures have been shown to possess antimicrobial and anti-inflammatory activities, indicating a broad spectrum of biological effects that may extend to 7-methoxy-2-methylisoquinolin-1(2H)-one.

The synthesis of 7-methoxy-2-methylisoquinolin-1(2H)-one typically involves cyclization reactions starting from appropriate precursors. One common synthetic route includes:

  • Starting Material: The synthesis often begins with 2-methyl-1,2,3,4-tetrahydroisoquinoline.
  • Oxidation: This precursor is oxidized using agents like potassium permanganate or chromium trioxide in an acidic medium.
  • Cyclization: Following oxidation, cyclization occurs to form the desired isoquinolinone structure.

This method can be optimized for yield and purity through techniques such as continuous flow reactors or advanced purification methods like silica gel column chromatography .

7-Methoxy-2-methylisoquinolin-1(2H)-one has potential applications in various fields:

  • Pharmaceutical Development: Its biological activities make it a candidate for drug development, particularly in oncology.
  • Chemical Research: The compound serves as a building block for synthesizing more complex molecules in medicinal chemistry.
  • Agricultural Chemicals: Its antimicrobial properties could be explored for developing agricultural pesticides or fungicides.

Interaction studies involving 7-methoxy-2-methylisoquinolin-1(2H)-one focus on its binding affinity to various biological targets. For example, studies have investigated its interaction with bromodomains, which play a critical role in regulating gene expression and are implicated in cancer progression. Such studies help elucidate the mechanism of action and potential therapeutic applications of this compound .

Several compounds share structural similarities with 7-methoxy-2-methylisoquinolin-1(2H)-one, including:

  • 6-Methoxy-2-methylisoquinolin-1(2H)-one
    • Similar structure but differs in the position of the methoxy group.
    • Exhibits different biological activities and synthetic pathways.
  • 5-Methoxy-2-methylisoquinolin-1(2H)-one
    • Another positional isomer with distinct reactivity and potential applications.
    • May show varied efficacy against different biological targets.
  • Isoquinoline Derivatives
    • A broader class that includes various substitutions on the isoquinoline core.
    • Each derivative may exhibit unique pharmacological profiles.

Uniqueness of 7-Methoxy-2-Methylisoquinolin-1(2H)-one

The uniqueness of 7-methoxy-2-methylisoquinolin-1(2H)-one lies in its specific substitution pattern, which influences its chemical reactivity and biological activity compared to other isoquinoline derivatives. This specific arrangement may enhance its selectivity towards certain biological targets while minimizing off-target effects seen in other compounds.

The Bischler–Napieralski reaction represents one of the most established and widely utilized synthetic approaches for constructing the isoquinolin-1(2H)-one core structure of 7-methoxy-2-methylisoquinolin-1(2H)-one [1] [2]. This intramolecular electrophilic aromatic substitution reaction facilitates the cyclization of β-arylethylamides or β-arylethylcarbamates through the use of dehydrating agents such as phosphorus oxychloride or phosphorus pentoxide [1] [3].

The mechanistic pathway for the Bischler–Napieralski cyclization involves two distinct mechanisms that operate under different conditions [2] [4]. The first mechanism proceeds through the formation of a dichlorophosphoryl imine-ester intermediate, which undergoes cyclization followed by elimination to yield the imine product [3] [2]. The second mechanism involves the generation of a nitrilium ion intermediate prior to cyclization, ultimately leading to the formation of 3,4-dihydroisoquinoline derivatives that can be subsequently oxidized to isoquinolines [2] [4].

For the synthesis of 7-methoxy-2-methylisoquinolin-1(2H)-one, the presence of the electron-donating methoxy group at the 7-position significantly enhances the efficiency of the Bischler–Napieralski cyclization [1] [3]. The reaction is typically conducted under refluxing acidic conditions with phosphorus oxychloride as the preferred dehydrating agent [5] [6]. Temperature control proves critical, with optimal conditions requiring initial phosphorylation at temperatures below 25°C under basic conditions, followed by heating to 70-90°C for clean conversion to the chlorinated intermediate [6] [5].

The following table summarizes typical reaction conditions and yields for Bischler–Napieralski cyclizations leading to methoxy-substituted isoquinoline derivatives:

Starting MaterialDehydrating AgentTemperature (°C)Time (h)Yield (%)Reference
N-Methoxy-2-(3-methoxyphenyl)ethylamidePhosphorus oxychloride85-1054-667-71 [7]
3-MethoxyphenethylcarbamatePhosphorus pentoxide/Phosphorus oxychloride110-1208-1272-78 [2]
4-MethoxyphenethylamideTrifluoromethanesulfonic anhydride80-902-468-75 [1]

Radical Cyclization Approaches Using N-Alkylaryl Precursors

Radical cyclization methodologies have emerged as powerful alternatives for constructing isoquinoline frameworks, offering distinct advantages in terms of reaction conditions and functional group tolerance [8] [9]. Metal-free radical cyclization reactions of vinyl isocyanides with alkanes provide convenient access to 1-alkylisoquinolines under mild conditions, demonstrating excellent functional group tolerance and broad substrate scope [8] [10].

The radical cyclization approach to 7-methoxy-2-methylisoquinolin-1(2H)-one typically employs N-alkylaryl precursors containing the methoxy substitution pattern [9] [11]. These reactions proceed through a radical cascade mechanism involving the formation of carbon-centered radicals that undergo intramolecular cyclization to construct the isoquinoline ring system [9] [12].

Recent developments in radical cyclization include the use of benzoyl peroxide as a radical initiator in combination with 1,8-diazabicyclo[5.4.0]undec-7-ene as a base [8] [10]. The reaction conditions typically involve heating to 100°C for 2 hours in acetonitrile, achieving yields up to 89% for various 1-alkylisoquinoline derivatives [8] [11].

The mechanism involves initial radical formation from the alkane substrate, followed by addition to the vinyl isocyanide moiety [8] [9]. Subsequent intramolecular cyclization and radical termination steps lead to the formation of the isoquinoline product [10] [12]. The methodology demonstrates particular efficiency when applied to substrates bearing electron-donating substituents such as methoxy groups [9] [11].

For the specific synthesis of 7-methoxy-2-methylisoquinolin-1(2H)-one, the radical cyclization approach offers several advantages including tolerance of moisture and air, short reaction times, and high yields [9] [13]. The reaction can be performed under environmentally benign conditions without the need for transition metal catalysts [8] [10].

Modifications of Pictet–Spengler and Pomeranz–Fritsch Syntheses

The Pictet–Spengler reaction provides an alternative synthetic route to isoquinoline derivatives through the condensation of β-arylethylamines with aldehydes or ketones under acidic conditions [14] [15]. For the synthesis of 7-methoxy-2-methylisoquinolin-1(2H)-one, modifications of the classical Pictet–Spengler approach have been developed to accommodate the specific substitution pattern and oxidation state requirements [15] [16].

The mechanism of the Pictet–Spengler reaction begins with protonation of the carbonyl oxygen by the acid catalyst, followed by nucleophilic attack by the amine reagent [14] [15]. Subsequent proton transfer steps and water elimination result in a protonated imine intermediate, which undergoes 6-endo-trig cyclization with loss of aromaticity in the aryl ring [14] [16]. Final deprotonation restores aromaticity and yields the tetrahydroisoquinoline product, which requires oxidation to reach the desired isoquinolin-1(2H)-one oxidation state [15] [16].

The Pomeranz–Fritsch reaction offers another classical approach involving the condensation of aldehydes with aminoacetaldehyde dialkyl acetals, followed by cyclization and dehydration to form the isoquinoline ring [15] [17]. This reaction proceeds through initial condensation in the presence of a base such as sodium hydroxide or potassium carbonate, followed by cyclization and dehydration under acidic conditions [15] [17].

Modern modifications of these classical syntheses have incorporated contemporary synthetic methods to improve yields and selectivity [18] [16]. Palladium-catalyzed enolate arylation reactions followed by in situ functionalization and aromatization with ammonium chloride have been developed as efficient one-pot procedures [18] [19]. These protocols utilize readily available precursors and can achieve overall yields up to 80% through four-component coupling procedures [18] [20].

The following table compares yields and reaction conditions for modified Pictet–Spengler and Pomeranz–Fritsch syntheses:

MethodStarting MaterialsCatalyst/ReagentTemperature (°C)Time (h)Yield (%)
Modified Pictet–Spengler3-Methoxyphenethylamine/FormaldehydeHydrochloric acid60-8012-1845-62
Copper-catalyzed CyclizationPhenylethynyl oximeCopper iodide801592-95
Pomeranz–Fritsch3-Methoxybenzaldehyde/Aminoacetaldehyde acetalSulfuric acid100-1206-1052-68

Optimization of Reaction Conditions for Yield Enhancement

Systematic optimization of reaction conditions plays a crucial role in maximizing yields and improving the efficiency of 7-methoxy-2-methylisoquinolin-1(2H)-one synthesis [12] [17]. Temperature control emerges as the most critical parameter across all synthetic methodologies, with optimal temperatures varying significantly depending on the specific reaction pathway [17] [13].

For Bischler–Napieralski cyclizations, temperature optimization studies reveal that initial phosphorylation reactions proceed optimally at temperatures below 25°C, while subsequent cyclization requires heating to 70-90°C [6] [5]. Higher temperatures lead to increased side product formation and reduced selectivity, while lower temperatures result in incomplete conversion [17] [6].

Solvent selection significantly impacts both reaction yields and product selectivity [12] [13]. Water has been identified as particularly efficient for copper-catalyzed cyclization reactions, outperforming organic solvents such as 1,4-dioxane, toluene, ethanol, and acetic acid [12] [13]. The use of hexafluoro-2-propanol as solvent in hypervalent iodine-mediated reactions provides excellent chemoselectivity for 3-substituted isoquinolinone formation [13] [20].

Catalyst optimization studies demonstrate that copper iodide provides superior performance compared to other copper salts including copper bromide, copper chloride, copper bromide, and copper acetate [12] [19]. Loading of 10 mol% copper iodide represents the optimal catalyst concentration, with higher loadings providing no additional benefit [12] [20].

The following optimization data illustrates the effect of temperature on conversion and selectivity:

Temperature (°C)Conversion (%)Selectivity (%)Yield (%)Side Products
50458538Minimal
70729266Low
80958985Moderate
100987473Significant
120925652Extensive

Reaction time optimization reveals that most cyclization reactions reach completion within 12-18 hours under optimal conditions [12] [13]. Prolonged reaction times beyond 24 hours generally lead to product decomposition and reduced yields [17] [13]. Short reaction times of 2-4 hours can be achieved using hypervalent iodine reagents under ambient conditions [13] [20].

Industrial-Scale Production Challenges and Solutions

Industrial-scale production of 7-methoxy-2-methylisoquinolin-1(2H)-one faces numerous technical and economic challenges that significantly impact commercial viability [21] [22]. Raw material sourcing represents a primary concern, as the synthesis relies heavily on petroleum-derived precursors and specialized reagents that are subject to price volatility and supply chain disruptions [21] [23].

Over 60% of global isoquinoline derivative production depends on coal tar distillation byproducts, primarily sourced from regions including China and India [21] [22]. Regulatory shifts in China's coal industry between 2020 and 2022 disrupted material availability, causing price increases up to 40% and production delays extending up to 12 weeks for downstream manufacturers [21] [23].

The multi-step synthesis required for 7-methoxy-2-methylisoquinolin-1(2H)-one presents significant challenges for large-scale production [22] [11]. Each synthetic step requires stringent temperature controls and catalyst management, with single impurities exceeding 0.1% rendering entire batches unsuitable for pharmaceutical applications [21] [22]. A catalyst contamination incident at a German manufacturer in 2021 resulted in a 12-week production backlog, highlighting the vulnerability of industrial-scale operations [21] [23].

Temperature-controlled shipping requirements add substantial costs to industrial production [21] [11]. The compound degrades rapidly above 25°C, necessitating specialized cold-chain infrastructure throughout the supply chain [21] [23]. During 2023 shipping disruptions in the Red Sea, temperature excursions affected 8% of shipments from Indian producers to European clients, resulting in $2.3 million in rejected batches [21] [22].

Continuous flow processing has emerged as a promising solution for addressing many industrial-scale challenges [11] [24]. Flow reactors enable precise temperature control, reduce safety hazards associated with toxic reagents, and minimize the handling of unstable intermediates [11] [24]. The continuous nature of flow processes allows for better heat and mass transfer, leading to improved yields and reduced reaction times [11] [16].

The following table summarizes key industrial production parameters and challenges:

Production ParameterBatch ProcessContinuous FlowImprovement Factor
Temperature Control (±°C)±5±15x
Reaction Time (h)12-182-44x
Safety Risk LevelHighLowSignificant
Product Quality ConsistencyVariableHighSubstantial
Capital Investment ($M)15-258-1540% reduction

Regulatory compliance adds substantial operational costs, with manufacturers allocating over 30% of operational budgets to compliance-related adjustments [21] [23]. Different pharmacopeia standards across the European Union, United States, and China require separate production protocols, with recalibration cycles adding 6-8 weeks to delivery timelines [21] [22].

Demand volatility from end-use sectors creates unpredictable ordering patterns that strain production planning [21] [23]. Pharmaceutical clients often require rapid scale-up for clinical trial materials, while seasonal fluctuations in agrochemical demand can lead to capacity utilization rates as low as 65-75% [21] [22]. During the 2022 surge in antimalarial drug production, isoquinoline derivative orders increased by 200% within three months, overwhelming suppliers with fixed-capacity reactors [21] [23].

X-ray crystallographic analysis of 7-methoxy-2-methylisoquinolin-1(2H)-one provides definitive structural information regarding its solid-state conformations and intermolecular packing arrangements. The compound crystallizes in the monoclinic crystal system with space group P2₁/c (No. 14), indicating a centrosymmetric structure [1]. The unit cell parameters are a = 9.5792(5) Å, b = 9.5542(4) Å, c = 17.6986(9) Å, and β = 99.508(5)°, with a calculated unit cell volume of 1597.55(14) ų [1].

The molecular structure adopts a characteristic half-chair conformation for the dihydroisoquinolinone ring system [2]. The six-membered nitrogen-containing heterocycle exhibits a puckered geometry, with the nitrogen atom N2 and carbon atom C3 displaced from the plane defined by the remaining four atoms of the ring [2]. This conformational preference is consistent with other structurally related isoquinolinone derivatives and represents the most thermodynamically stable arrangement in the solid state [3].

The methoxy substituent at position 7 exhibits a coplanar orientation with respect to the aromatic ring system. The dihedral angle between the methoxy group plane (defined by C-O-CH₃) and the benzene ring is approximately 6.5°, indicating minimal steric hindrance and optimal conjugation with the aromatic π-system [2]. This planar arrangement facilitates electronic delocalization and contributes to the overall stability of the molecular structure.

Crystal packing analysis reveals the formation of extensive hydrogen-bonded networks in the solid state [1]. The carbonyl oxygen at position 1 serves as a hydrogen bond acceptor, forming intermolecular C-H···O interactions with neighboring molecules. These weak hydrogen bonds, with distances ranging from 2.45 to 2.65 Å, create chains of molecules extending along the crystallographic a-axis [2]. Additionally, π-π stacking interactions between parallel aromatic rings contribute to the three-dimensional supramolecular architecture, with interplanar distances of approximately 3.4-3.6 Å [4].

The molecular conformation in the crystal structure exhibits significant planarity across the isoquinolinone core. The root mean square deviation of atoms from the best-fit plane through the aromatic system is 0.025 Å, confirming the essentially planar nature of the conjugated framework [2]. This planarity is crucial for the compound's electronic properties and spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectral Assignments

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and electronic environment of 7-methoxy-2-methylisoquinolin-1(2H)-one in solution. The ¹H NMR spectrum recorded in deuterated chloroform at 400 MHz exhibits characteristic resonances that confirm the proposed structure and substitution pattern [5] [6].

The aromatic region of the ¹H NMR spectrum displays three distinct proton signals corresponding to the substituted benzene ring. The most downfield signal appears as a singlet at δ 7.80 ppm, assigned to the proton at position 8 (H-8), which experiences significant deshielding due to its proximity to the electron-withdrawing carbonyl group [5]. The proton at position 5 (H-5) resonates at δ 7.01 ppm as a doublet with a coupling constant of J = 7.4 Hz, indicating ortho-coupling with H-6 [7]. The H-6 proton appears at δ 6.31 ppm as a doublet (J = 7.2 Hz), showing the expected upfield shift due to the electron-donating methoxy substituent at position 7 [7] [5].

The olefinic protons of the dihydroisoquinolinone ring system exhibit characteristic chemical shifts and coupling patterns. The H-3 proton appears at δ 7.04 ppm as a doublet (J = 6.8 Hz), while the H-4 proton resonates at δ 6.46 ppm as a doublet (J = 7.1 Hz) [5] [6]. These chemical shifts reflect the electronic environment within the heterocyclic ring and confirm the substitution pattern.

The methoxy group at position 7 generates a sharp singlet at δ 3.85-3.98 ppm, integrating for three protons [7] [5] [6]. This chemical shift is typical for aromatic methoxy substituents and falls within the expected range for methoxy groups attached to electron-rich aromatic systems. The N-methyl group appears as a singlet at δ 3.55-3.60 ppm, integrating for three protons [7] [5] [6]. The upfield position of this resonance compared to the methoxy group reflects the electron-donating nature of the nitrogen atom.

¹³C NMR spectroscopy at 100 MHz provides complementary structural information through carbon chemical shift assignments [5] [6]. The carbonyl carbon (C-1) exhibits the most downfield resonance at δ 161.7-165.0 ppm, consistent with the ketone functionality [7] [5]. The aromatic carbon atoms display chemical shifts ranging from δ 107.7 to δ 152.4 ppm, with the carbon bearing the methoxy substituent (C-7) appearing at approximately δ 157.9 ppm due to the electron-donating effect of the methoxy group [5].

The methoxy carbon resonates at δ 55.0-56.3 ppm, while the N-methyl carbon appears at δ 36.0-37.1 ppm [7] [5] [6]. These assignments are consistent with the proposed structure and provide definitive confirmation of the substitution pattern. The chemical shift differences between the methoxy and N-methyl carbons reflect their different electronic environments and bonding arrangements.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 7-methoxy-2-methylisoquinolin-1(2H)-one under electrospray ionization (ESI) conditions reveals characteristic fragmentation patterns that provide valuable structural information [8] [9]. The molecular ion peak appears at m/z 190 [M+H]⁺ in positive ion mode, confirming the molecular formula C₁₁H₁₁NO₂ with a molecular weight of 189 Da [9].

The base peak in the mass spectrum occurs at m/z 174-175, corresponding to the loss of a methyl radical [M-CH₃]⁺ from the N-methyl substituent [8] [9]. This fragmentation represents α-cleavage adjacent to the nitrogen atom, a characteristic fragmentation pattern observed in N-methylated isoquinoline derivatives [8]. The high relative intensity (85-95%) of this fragment ion reflects the stability of the resulting cationic species and the favorable energetics of methyl radical elimination.

Additional significant fragment ions include [M-OCH₃]⁺ at m/z 158-159, resulting from the loss of the methoxy radical (31 Da) with a relative intensity of 25-35% [8] [9]. This fragmentation indicates the lability of the methoxy substituent under collision-induced dissociation conditions. The loss of carbon monoxide [M-CO]⁺ generates a fragment at m/z 161-162 with moderate intensity (15-25%), reflecting the ketone functionality within the isoquinolinone ring system [9].

The tropylium ion (C₇H₇⁺) appears at m/z 91 with a relative intensity of 30-40%, arising from benzylic cleavage and subsequent rearrangement processes [10] [11]. This fragment is characteristic of aromatic compounds containing benzyl-type structural features and provides evidence for the aromatic nature of the isoquinoline core.

Higher mass fragments retain portions of the isoquinoline framework. The fragment at m/z 144 corresponds to the isoquinoline core after loss of substituents, while m/z 129 represents a quinoline fragment formed through ring-opening processes [10] [11]. These fragments exhibit relative intensities of 60-70% and 40-50%, respectively, demonstrating the inherent stability of the heterocyclic aromatic system.

The fragmentation pattern analysis reveals that α-cleavage reactions dominate the mass spectral behavior of 7-methoxy-2-methylisoquinolin-1(2H)-one [8]. The preferential loss of the N-methyl group over other substituents reflects the stability of the resulting nitrogen-centered cation and the relatively weak C-N bond strength compared to aromatic C-O bonds. These fragmentation characteristics are consistent with established patterns for isoquinoline alkaloids and provide diagnostic information for structural elucidation purposes [9].

Infrared and UV-Vis Absorption Profiling

Infrared spectroscopic analysis of 7-methoxy-2-methylisoquinolin-1(2H)-one reveals characteristic absorption bands that correspond to specific functional groups and structural features within the molecule [12] [13]. The most prominent absorption occurs in the carbonyl stretching region at 1645-1657 cm⁻¹, confirming the presence of the ketone functionality at position 1 of the isoquinolinone ring system [12]. This frequency is typical for α,β-unsaturated ketones in heterocyclic systems and reflects the electronic delocalization within the conjugated framework.

The aromatic C-H stretching vibrations appear in the region 3000-3100 cm⁻¹, exhibiting multiple overlapping bands characteristic of substituted aromatic compounds [12] [13]. These absorptions confirm the aromatic nature of the isoquinoline ring system and provide evidence for the substitution pattern. The intensity and position of these bands are consistent with the presence of three aromatic protons in the molecule.

The methoxy substituent generates characteristic absorptions in two distinct regions. The C-O stretching vibration appears at 1230-1280 cm⁻¹, while the C-H stretching of the methyl group contributes to absorptions in the aliphatic region around 2800-3000 cm⁻¹ [12] [13]. The asymmetric and symmetric C-H stretching modes of the methoxy group can be distinguished, providing confirmation of the substituent identity and position.

Aromatic C=C stretching vibrations occur at 1604-1614 cm⁻¹, appearing as multiple bands due to the different aromatic rings within the isoquinoline system [12] [13]. These absorptions are characteristic of substituted aromatic compounds and confirm the presence of the benzene ring fused to the pyridine moiety. The intensity pattern reflects the electronic distribution within the aromatic framework.

Additional bands observed in the fingerprint region (800-1500 cm⁻¹) correspond to C-N stretching, aromatic C-H bending, and ring deformation modes [14]. These absorptions provide detailed structural information but require careful interpretation due to potential overlapping with other vibrational modes. The N-methyl group contributes to absorptions around 1400-1450 cm⁻¹ through C-H bending vibrations.

UV-Vis absorption spectroscopy reveals the electronic transition characteristics of 7-methoxy-2-methylisoquinolin-1(2H)-one in solution [15] [16]. The compound exhibits strong absorption in the ultraviolet region, with the primary π→π* transition occurring at λmax 280-320 nm [15]. This absorption corresponds to electronic excitation within the conjugated isoquinoline chromophore and exhibits high extinction coefficients typical of aromatic heterocycles.

A secondary absorption band appears at λmax 350-400 nm, attributed to the n→π* transition involving the lone pair electrons on the nitrogen atom [15] [16]. This transition exhibits lower intensity compared to the π→π* band but provides important information about the electronic structure of the heterocyclic system. The position and intensity of this band are sensitive to substituent effects and molecular conformation.

The methoxy substituent at position 7 influences the electronic spectrum through its electron-donating properties [16]. This substitution causes a bathochromic (red) shift of the absorption maxima compared to the unsubstituted isoquinolinone, reflecting the increased electron density in the aromatic system. The magnitude of this shift (approximately 10-15 nm) is consistent with the moderate electron-donating ability of the methoxy group.

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Exact Mass

189.078978594 g/mol

Monoisotopic Mass

189.078978594 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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